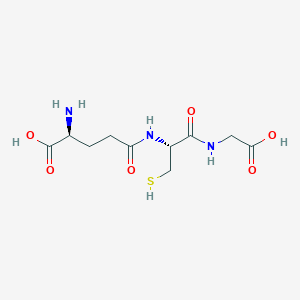
Glutathion
Übersicht
Beschreibung
Glutathione is a powerful antioxidant naturally produced by the body. It is composed of three amino acids: cysteine, glycine, and glutamic acid . This tripeptide plays a crucial role in various cellular processes and is known for its ability to neutralize harmful free radicals, detoxify the body, and support overall health and well-being . Glutathione is often referred to as the “master antioxidant” due to its essential role in maintaining optimal cellular function .
Wirkmechanismus
- Its primary targets include:
- GSH impacts several pathways:
Target of Action
Biochemical Pathways
Wissenschaftliche Forschungsanwendungen
Glutathione has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and in the synthesis of various compounds.
Biochemische Analyse
Biochemical Properties
Glutathione S-transferases (GSTs) are ubiquitous enzymes that are encoded by a large gene family, and they contribute to the detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism in plants . Glutathione acts as an anti-oxidant by quenching reactive oxygen species, and is involved in the ascorbate–glutathione cycle that eliminates damaging peroxides .
Cellular Effects
Glutathione plays critical roles in plant disease resistance, cell proliferation, root development, salt tolerance, and protection against chilling damage . It also acts as an anti-oxidant by quenching reactive oxygen species and is involved in the ascorbate–glutathione cycle that eliminates peroxides .
Molecular Mechanism
Glutathione exerts its effects at the molecular level through various mechanisms. It is involved in the detoxification of a range of xenobiotics, herbicides, air pollutants (sulfur dioxide and ozone), and heavy metals . It also plays a role in the metabolic detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism .
Temporal Effects in Laboratory Settings
The effects of glutathione over time in laboratory settings are complex and depend on a variety of factors. It is known that glutathione acts as an anti-oxidant, quenching reactive oxygen species and participating in the ascorbate–glutathione cycle that eliminates peroxides .
Dosage Effects in Animal Models
The effects of glutathione vary with different dosages in animal models. While specific dosage effects can depend on the particular model and experimental conditions, glutathione generally acts as an antioxidant, helping to protect cells from damage .
Metabolic Pathways
Glutathione is involved in several metabolic pathways. It plays a role in the detoxification of a range of xenobiotics, herbicides, air pollutants, and heavy metals . It also contributes to the detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism .
Transport and Distribution
Glutathione is transported and distributed within cells and tissues in a variety of ways. It is involved in the detoxification of a range of xenobiotics, herbicides, air pollutants, and heavy metals, and contributes to the detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism .
Subcellular Localization
The subcellular localization of glutathione and its effects on activity or function are complex and depend on a variety of factors. It is known that glutathione acts as an anti-oxidant, quenching reactive oxygen species and participating in the ascorbate–glutathione cycle that eliminates peroxides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glutathione can be synthesized through a two-step enzymatic process. The first step involves the synthesis of γ-glutamylcysteine from L-glutamate and L-cysteine, catalyzed by the enzyme glutamate-cysteine ligase . The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, catalyzed by glutathione synthetase .
Industrial Production Methods: Industrial production of glutathione often employs microbial fermentation. The most common process strategy is the fed-batch mode for high cell densities . Alternatives such as chemostat or repeated fed-batch approaches are also being researched .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glutathion unterliegt verschiedenen Arten von Reaktionen, darunter Oxidations-, Reduktions- und Konjugationsreaktionen. Es kann durch reaktive Sauerstoffspezies und Dehydroascorbat chemisch oxidiert werden .
Häufige Reagenzien und Bedingungen:
Oxidation: Reaktive Sauerstoffspezies und Dehydroascorbat.
Konjugation: this compound-S-Transferasen katalysieren die Konjugation von this compound mit Elektrophilen oder oxidierenden Spezies.
Hauptprodukte:
Oxidation: Glutathiondisulfid (GSSG).
Reduktion: Reduziertes this compound (GSH).
Konjugation: Verschiedene Glutathionkonjugate, die mit Xenobiotika und ihren Metaboliten gebildet werden.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Reduktionsmittel und bei der Synthese verschiedener Verbindungen verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene Mechanismen aus:
Antioxidative Aktivität: Direkt löscht reaktive Hydroxylradikale und andere sauerstoffzentrierte freie Radikale.
Entgiftung: Handelt als ein hydrophiles Molekül, das lipophilen Toxinen oder Abfällen vor der Ausscheidung hinzugefügt wird.
Enzymatische Funktionen: Dient als Kofaktor für Enzyme wie Glutathionperoxidase und this compound-S-Transferasen.
Ähnliche Verbindungen:
Cystein: Eine Aminosäure, die ein Bestandteil von this compound ist und an dessen Synthese beteiligt ist.
Einzigartigkeit von this compound: This compound ist aufgrund seiner Tripeptidstruktur und seiner Fähigkeit, sowohl als Reduktionsmittel als auch als nucleophiles Zentrum zu fungieren, einzigartig . Seine Rolle als „Master-Antioxidans“ und seine Beteiligung an zahlreichen Zellprozessen machen es von anderen ähnlichen Verbindungen unterscheidbar .
Vergleich Mit ähnlichen Verbindungen
Glutamine: An amino acid that can be used to make glutamate, which is then used to make glutathione.
Cysteine: An amino acid that is a component of glutathione and is involved in its synthesis.
Uniqueness of Glutathione: Glutathione is unique due to its tripeptide structure and its ability to function as both a reducing agent and a nucleophilic center . Its role as the “master antioxidant” and its involvement in numerous cellular processes make it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023101 | |
| Record name | Glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glutathione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
292.5 mg/mL | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool. | |
| Record name | Glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70-18-8 | |
| Record name | Glutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutathione [BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glutathione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C | |
| Record name | Glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)

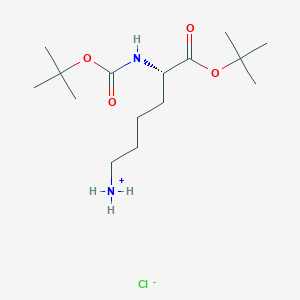

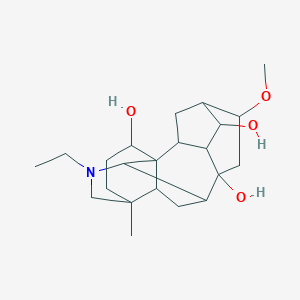

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
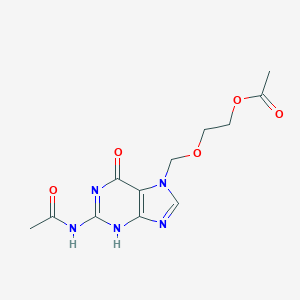
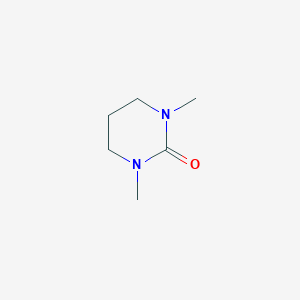
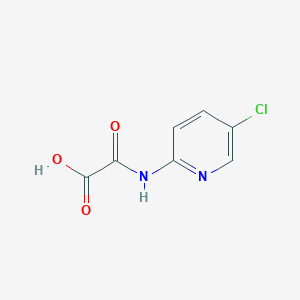
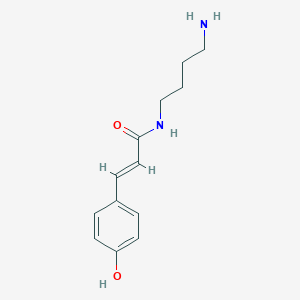

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)
